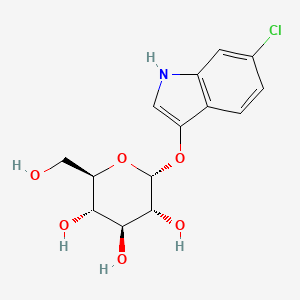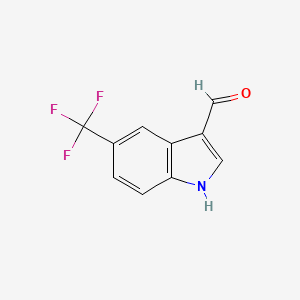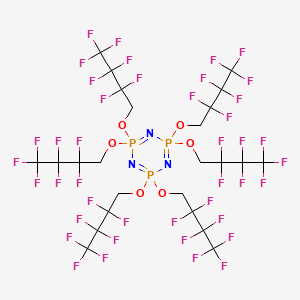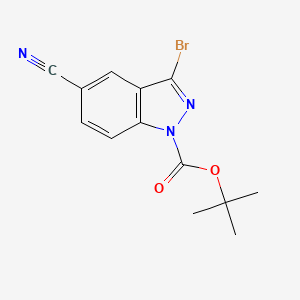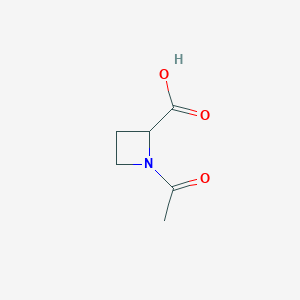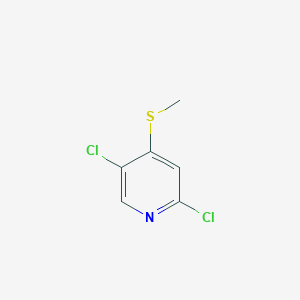![molecular formula C14H11FO B3042088 1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone CAS No. 5002-42-6](/img/structure/B3042088.png)
1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone
Vue d'ensemble
Description
“1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone” is a chemical compound with the molecular formula C8H7FO. It has an average mass of 138.139 Da and a monoisotopic mass of 138.048096 Da .
Molecular Structure Analysis
The molecular structure of “1-(3’-Fluoro[1,1’-biphenyl]-4-yl)ethanone” consists of a biphenyl group with a fluoro substituent at the 3’ position and an ethanone group at the 1 position .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 204.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C. The enthalpy of vaporization is 44.0±3.0 kJ/mol and the flash point is 80.6±0.0 °C. The index of refraction is 1.491 and the molar refractivity is 36.3±0.3 cm3 .Applications De Recherche Scientifique
Photochemistry and Crystal Structures
- The study of α-adamantylacetophenones, similar in structure to 1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone, reveals insights into their photochemistry and crystal structures. These molecules exhibit short contacts allowing for hydrogen abstraction in photochemical reactions, although some are photostable in the solid state due to reasons considered in the study (Fu, Scheffer, Trotter, & Yang, 1998).
Photophysics in Rigid Ethanol Medium
- Research on 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), which shares a similar biphenyl structure with this compound, shows significant red-shifts in fluorescence in a rigid ethanol medium. This is attributed to microscopic solvent heterogeneity, providing insights into the photophysical properties of similar compounds (Ghoneim, 2001).
Antimicrobial Activity of Derivatives
- The synthesis of novel compounds from similar structures like 1-(5-fluoro-2-hydroxyphenyl)ethanone demonstrates their potential antimicrobial activity. These compounds, characterized by NMR and mass spectra, show promise in antimicrobial applications (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).
Nonlinear Optical Properties
- A study of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone highlights its potential in nonlinear optics. The negative charge on the carbonyl group makes it the most reactive part of the molecule, with implications for similar fluorophenyl compounds (Mary et al., 2015).
Propriétés
IUPAC Name |
1-[4-(3-fluorophenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCNPAMKBMCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



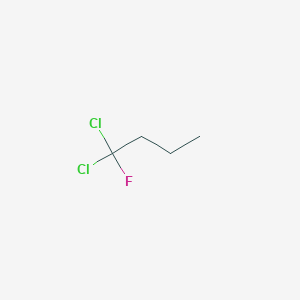
![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propoxy]propanoyl fluoride](/img/structure/B3042009.png)
